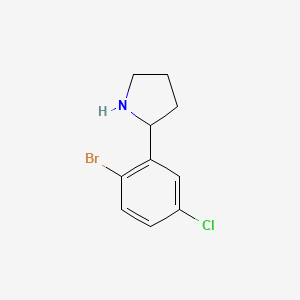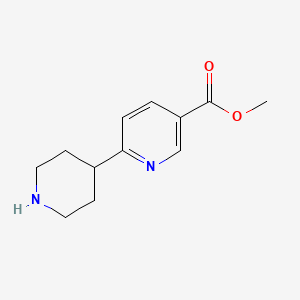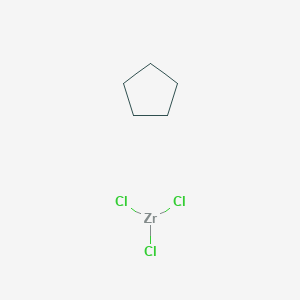
Cyclopentane;trichlorozirconium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentane;trichlorozirconium is a compound that combines cyclopentane, a cycloalkane with a five-membered ring, and trichlorozirconium, a transition metal complex
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentane;trichlorozirconium can be synthesized through various methods. One common approach involves the reaction of cyclopentane with zirconium tetrachloride in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes to ensure high yield and purity. The use of advanced reactors and precise control of reaction conditions, such as temperature and pressure, are crucial to optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentane;trichlorozirconium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides and other by-products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium complexes.
Substitution: The chlorine atoms in trichlorozirconium can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic ligands for substitution reactions. The reactions often require specific conditions, such as controlled temperatures and inert atmospheres, to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium oxides, while substitution reactions can produce a variety of zirconium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cyclopentane;trichlorozirconium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Research is ongoing to explore its potential as a bioinorganic compound with unique interactions with biological molecules.
Medicine: The compound’s potential as a therapeutic agent is being investigated, particularly in the field of cancer treatment.
Industry: this compound is used in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which cyclopentane;trichlorozirconium exerts its effects involves the interaction of the zirconium center with various substrates. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the zirconium center may activate substrates through coordination and electron transfer processes, facilitating chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to cyclopentane;trichlorozirconium include other zirconium complexes, such as zirconium tetrachloride and zirconocene dichloride. These compounds share some chemical properties but differ in their reactivity and applications.
Uniqueness
This compound is unique due to the presence of the cyclopentane ring, which imparts specific steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic processes and material applications, distinguishing it from other zirconium complexes.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable subject of research and application. Further studies are likely to uncover even more uses and mechanisms of action for this intriguing compound.
Eigenschaften
Molekularformel |
C5H10Cl3Zr |
|---|---|
Molekulargewicht |
267.7 g/mol |
IUPAC-Name |
cyclopentane;trichlorozirconium |
InChI |
InChI=1S/C5H10.3ClH.Zr/c1-2-4-5-3-1;;;;/h1-5H2;3*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
CTPXJQZLDNWBAD-UHFFFAOYSA-K |
Kanonische SMILES |
C1CCCC1.Cl[Zr](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}benzoic acid](/img/structure/B12447502.png)
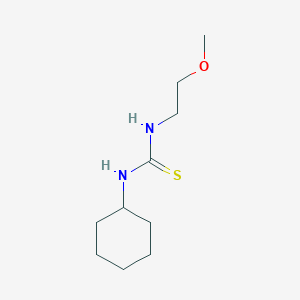

![2-({(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}amino)-4-tert-butylphenol](/img/structure/B12447523.png)
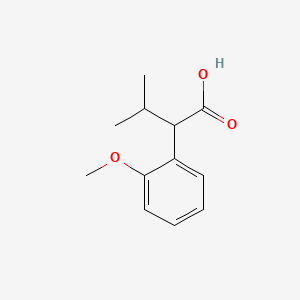
![2-[(E)-N-Benzyl-C-[5-(trifluoromethyl)-1H-triazol-4-yl]carbonimidoyl]-4-methyl-phenol](/img/structure/B12447529.png)
![N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B12447530.png)

![5-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12447541.png)
![N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclohexyl]-4-methoxyaniline](/img/structure/B12447543.png)
![[(2-Bromo-6-chlorophenyl)methyl]hydrazine](/img/structure/B12447560.png)
